molecular formula C8H12N2O3 B2930268 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 2140326-78-7

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B2930268
CAS No.: 2140326-78-7
M. Wt: 184.195
InChI Key: IRQWDBYSNIERRH-UHFFFAOYSA-N
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Description

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS: 2140326-78-7) is a spirocyclic compound featuring a fused oxa-diaza ring system. Its molecular formula is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol . The spiro[4.5]decane core introduces conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring specific three-dimensional interactions. The carboxylic acid group enhances polarity, influencing solubility and binding properties.

Properties

IUPAC Name

1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-7(12)6-4-8(13-10-6)2-1-3-9-5-8/h9H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWDBYSNIERRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=NO2)C(=O)O)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with 1,6-heptanediol, which undergoes a series of reactions including oxidation, substitution, and cyclization to yield the target compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

Common reagents and conditions for these reactions include specific temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 2,7- vs. 2,8-Diaza Variants

A key structural analog is 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride (CAS: 1797976-77-2, molecular formula: C₈H₁₃ClN₂O₃), which differs in the placement of the second nitrogen atom (position 8 vs. 7). The hydrochloride form has a higher molecular weight (220.65 g/mol) due to the chloride counterion .

Substituent Modifications

  • Ester Derivatives: Methyl ester: Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride (C₉H₁₅ClN₂O₃, MW: 234.68 g/mol) replaces the carboxylic acid with a methyl ester, reducing polarity and enhancing membrane permeability . Ethyl ester: The ethyl ester variant (e.g., C₉H₁₃NO₃, MW: 183.20 g/mol) further increases lipophilicity, which may improve bioavailability .
  • Boc-Protected Derivatives :

    • 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid introduces a Boc group at the 7-position nitrogen, stabilizing the amine during synthetic steps. This modification increases molecular weight (~327 g/mol) and alters solubility .

Heteroatom Variations

Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound (free acid) C₈H₁₂N₂O₃ 184.19 2140326-78-7 Carboxylic acid, high polarity
Hydrochloride salt C₈H₁₃ClN₂O₃ 220.65 1797976-77-2 Enhanced solubility in aqueous media
Methyl ester hydrochloride C₉H₁₅ClN₂O₃ 234.68 - Lipophilic, prodrug potential
Boc-protected derivative C₁₃H₂₁N₂O₅ ~327.32 - Stabilized amine, intermediate

Biological Activity

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
  • Molecular Formula : C8H12N2O3
  • CAS Number : 2140326-78-7
  • Molecular Weight : 184.20 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

The biological activity of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is primarily attributed to its interaction with various neurotransmitter receptors, particularly the GABA (gamma-Aminobutyric acid) receptors. Compounds with similar structures have shown affinity for GABA receptor subtypes, influencing neurotransmission and potentially providing therapeutic effects in conditions such as asthma and other respiratory ailments .

Biological Activity

Research has indicated that derivatives of this compound exhibit various pharmacological activities:

  • GABA Receptor Modulation :
    • Compounds similar to 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene have demonstrated the ability to modulate GABA receptors, which play a critical role in inhibitory neurotransmission in the central nervous system (CNS) and peripheral systems .
    • In vitro studies showed that certain analogs can bind effectively to GABA receptors, resulting in relaxation of airway smooth muscle and reduction of airway hyperresponsiveness (AHR) in animal models .
  • Bronchodilator Effects :
    • The compound has been evaluated for its potential as a bronchodilator. Studies reported that specific analogs could induce relaxation in constricted airway smooth muscle tissues from guinea pigs, suggesting therapeutic potential for asthma management .
  • Safety Profile :
    • Preliminary toxicity assessments indicate that certain derivatives exhibit low cytotoxicity and favorable pharmacokinetic profiles, making them suitable candidates for further development in therapeutic applications .

Case Studies

Several studies have focused on the biological evaluation of compounds related to 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene:

StudyFindings
Study 1Investigated the binding affinity of various spiro compounds to GABA receptors; found significant activity at low concentrations (IC50 values ranging from nanomolar to micromolar levels) .
Study 2Evaluated the bronchodilator effects in murine models; demonstrated significant reduction in AHR with minimal CNS side effects observed .
Study 3Analyzed the metabolic stability of these compounds; highlighted improvements in pharmacokinetic properties leading to enhanced therapeutic efficacy without adverse effects on systemic immune responses .

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